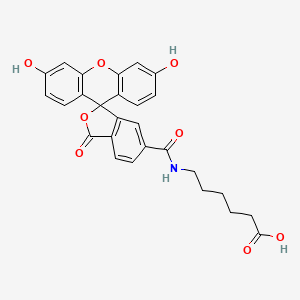
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride (4-BPCA HCl) is an organic compound with a molecular formula of C13H18ClN3O2. It is a white crystalline solid with a melting point of 82-83°C. 4-BPCA HCl is used in various scientific research applications, including in biochemical and physiological studies. It is also used as a reagent for the synthesis of other organic compounds.
科学研究应用
4-BPCA HCl is used in scientific research applications as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in organic synthesis reactions. Additionally, 4-BPCA HCl has been used to study the effects of certain drugs on the central nervous system. It has been used in the synthesis of drugs such as 5-HT1A agonists and 5-HT2A antagonists, which have been studied for their potential therapeutic effects in the treatment of depression and anxiety.
作用机制
4-BPCA HCl is believed to act as an agonist of the 5-HT1A receptor, which is a serotonin receptor located in the central nervous system. It binds to the 5-HT1A receptor and activates it, leading to a cascade of biochemical and physiological effects. These effects include increased serotonin production, which can help regulate mood, anxiety, and other psychological functions.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by 4-BPCA HCl has been shown to produce a variety of biochemical and physiological effects. These include increased serotonin production, increased dopamine production, increased norepinephrine production, and increased GABA production. Additionally, 4-BPCA HCl has been shown to reduce inflammation and oxidative stress. It has also been shown to have anxiolytic, antidepressant, and anti-addictive effects.
实验室实验的优点和局限性
4-BPCA HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to synthesize, and the reaction is relatively fast. Additionally, 4-BPCA HCl is non-toxic and has a low melting point, making it easy to work with.
However, there are some limitations to using 4-BPCA HCl in laboratory experiments. It is not very soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, 4-BPCA HCl is not very stable and can degrade over time.
未来方向
There are many potential future directions for research involving 4-BPCA HCl. One potential direction is to further study the effects of 4-BPCA HCl on the central nervous system. This could include studying the effects of 4-BPCA HCl on anxiety, depression, and other psychological disorders. Additionally, further research could be conducted on the use of 4-BPCA HCl in the synthesis of other organic compounds. Finally, research could be conducted on the potential therapeutic uses of 4-BPCA HCl, such as in the treatment of addiction and other neurological disorders.
合成方法
4-BPCA HCl can be synthesized by a reaction between 4-benzylpiperazine and chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a salt which is then crystallized and filtered to yield 4-BPCA HCl.
属性
IUPAC Name |
4-benzylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQGJWCRPDHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







carbamate](/img/structure/B6325879.png)






